molecular formula C11H13N3S B7591545 5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole

5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole

Cat. No. B7591545
M. Wt: 219.31 g/mol
InChI Key: VZAKRFCMANLXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects
5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In fungal cells, it has been found to inhibit cell wall synthesis and disrupt fungal membrane integrity. In bacteria, it has been shown to inhibit cell division and protein synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole in lab experiments is its broad-spectrum activity against various organisms. Another advantage is its relatively low toxicity compared to other compounds with similar biological activity. However, one limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, fungal infections, and bacterial infections. Another direction is to investigate its use as a pesticide for crop protection. Additionally, further studies are needed to elucidate its mechanism of action and optimize its biological activity.

Synthesis Methods

The synthesis of 5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole involves the reaction of 3-methylbenzyl chloride with sodium thiocyanate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydrazine hydrate to form the final product.

Scientific Research Applications

5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its anticancer, antifungal, and antimicrobial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been explored for its ability to form self-assembled monolayers on metal surfaces.

properties

IUPAC Name

5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8-4-3-5-10(6-8)9(2)15-11-12-7-13-14-11/h3-7,9H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAKRFCMANLXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)SC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole

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